molecular formula C16H22N2O3S B2398484 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 955233-39-3

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2398484
CAS No.: 955233-39-3
M. Wt: 322.42
InChI Key: GVWXIOIJOXZTFI-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Safety and Hazards

The safety data sheet for a similar compound, cyclopropanecarboxamide, indicates that it is harmful if swallowed and causes serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the cyclopropane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the compound, potentially with the removal of the sulfonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Uniqueness

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to the presence of the propylsulfonyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in reaching its molecular targets compared to similar compounds with shorter alkyl chains.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXIOIJOXZTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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